3-Amino-4-(ethylamino)benzoic acid is an organic compound characterized by its amino and ethylamino substituents on a benzoic acid structure. Its molecular formula is , and it possesses a molecular weight of approximately 180.204 g/mol. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to the presence of amino groups, which can participate in various
These reactions highlight the compound's versatility in synthetic organic chemistry .
The synthesis of 3-amino-4-(ethylamino)benzoic acid typically involves several steps:
These methods yield 3-amino-4-(ethylamino)benzoic acid with varying degrees of purity and yield depending on reaction conditions .
3-Amino-4-(ethylamino)benzoic acid has potential applications in various fields:
The full scope of its applications remains to be explored through further research .
Studies on the interactions of 3-amino-4-(ethylamino)benzoic acid with other biomolecules are essential for understanding its potential biological roles. Research typically focuses on:
Such studies are crucial for evaluating the safety and efficacy of this compound in medicinal chemistry .
Several compounds share structural similarities with 3-amino-4-(ethylamino)benzoic acid, which allows for comparative analysis:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Amino-4-(methylamino)benzoic acid | Contains a methyl group instead of ethyl | |
| Ethyl 3-amino-4-(ethylamino)benzoate | Contains an ester functional group | |
| 3-Amino-4-propoxybenzoic acid | Propoxy group introduces different properties | |
| 3-Amino-5-(ethylamino)benzoic acid | Different position of amino group |
The uniqueness of 3-amino-4-(ethylamino)benzoic acid lies in its specific arrangement of amino groups and the ethyl substituent, which may confer distinct chemical reactivity and biological activity compared to these similar compounds .
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 3-amino-4-(ethylamino)benzoic acid, reflecting its substitution pattern on the benzene ring. The root name "benzoic acid" indicates the presence of a carboxylic acid group (-COOH) at position 1. Numerical locants "3" and "4" specify the positions of the amino (-NH₂) and ethylamino (-NHCH₂CH₃) groups, respectively. The ethylamino group is prioritized alphabetically over the amino group in substituent ordering, though numerical placement dictates their positional identifiers.
The molecular formula C₉H₁₂N₂O₂ arises from the benzene core (C₆H₅) modified by:
Table 1: Molecular composition and properties
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₂N₂O₂ |
| Molecular weight | 180.21 g/mol |
| SMILES notation | C1=C(C(=CC=C1)C(=O)O)N.NCCO |
| IUPAC name | 3-amino-4-(ethylamino)benzoic acid |
The molecular weight of 180.21 g/mol is derived from the sum of atomic masses: 9 carbons (12.01 × 9), 12 hydrogens (1.01 × 12), 2 nitrogens (14.01 × 2), and 2 oxygens (16.00 × 2).
No experimental crystallographic data for 3-amino-4-(ethylamino)benzoic acid is available in the provided sources. However, analogous benzoic acid derivatives often adopt planar configurations in the solid state, stabilized by intermolecular hydrogen bonding between the carboxylic acid group and adjacent amino substituents. In such structures, the benzene ring typically remains coplanar with substituents, while the ethylamino side chain may exhibit rotational freedom depending on crystal packing forces.
Theoretical models suggest potential monoclinic or orthorhombic crystal systems, with hydrogen-bonded dimers forming between carboxylic acid groups of adjacent molecules. These dimers could create layered arrangements, with amino and ethylamino groups participating in additional intra- or intermolecular interactions.
The molecule exhibits resonance stabilization through conjugation between the aromatic π-system and electron-donating/withdrawing substituents:
Carboxylic Acid Resonance: The -COOH group engages in resonance, delocalizing electrons between the carbonyl oxygen and hydroxyl group:
$$
\text{O=C(OH)-} \leftrightarrow \text{ }^-\text{O-C=O}^+ \text{H}
$$
This resonance reduces the acidity of the hydroxyl proton compared to non-conjugated alcohols.
Amino Group Resonance: The amino (-NH₂) and ethylamino (-NHCH₂CH₃) groups donate electron density into the benzene ring via resonance, enhancing aromatic stability. Conversely, the carboxylic acid group withdraws electron density through inductive effects, creating a polarized electronic environment.
Tautomerism: While keto-enol tautomerism is absent in this structure, prototropic tautomerism may occur at the amino groups. For example, the ethylamino group could theoretically adopt imine-like configurations under specific pH conditions, though such forms are likely minor due to the stability of the amine structure.
Resonance Hybrid: The combined effects of these groups produce a resonance hybrid where electron density is redistributed across the benzene ring, stabilizing the molecule and influencing its reactivity in substitution reactions.
Nucleophilic aromatic substitution (SNAr) serves as a cornerstone for introducing ethylamino groups into halogenated benzoic acid precursors. The reaction leverages electron-withdrawing groups, such as nitro substituents, to activate the aromatic ring for displacement of halides. For instance, 4-chloro-3-nitrobenzoic acid undergoes substitution with ethylamine in polar aprotic solvents like dimethylformamide (DMF), where the nitro group meta to the chloride enhances electrophilicity at the para position [3] [5].
The mechanism proceeds via a two-step addition-elimination pathway: initial nucleophilic attack by ethylamine forms a Meisenheimer complex, followed by departure of the chloride leaving group. Reaction yields depend on the nucleophile’s basicity and the leaving group’s stability, with chlorides typically requiring elevated temperatures (80–120°C) [3]. Post-substitution, the intermediate 3-nitro-4-(ethylamino)benzoic acid retains the nitro group for subsequent reduction.
Table 1: Representative SNAr Conditions for Ethylamino Introduction
| Precursor | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 4-Chloro-3-nitrobenzoic acid | DMF | 100 | 78 |
| 4-Bromo-3-nitrobenzoic acid | DMSO | 120 | 85 |
Catalytic hydrogenation efficiently reduces the nitro group of 3-nitro-4-(ethylamino)benzoic acid to an amine. Palladium on carbon (Pd/C) in aqueous hydrochloric acid under hydrogen gas (1–3 atm) achieves near-quantitative conversion at 90–95°C [5]. The acidic medium protonates the amine product, minimizing over-reduction to hydroxylamine derivatives.
Key variables include catalyst loading (5–10 wt% Pd/C) and hydrogen pressure. Higher pressures (≥3 atm) accelerate reaction rates but risk colloidal palladium formation, which reduces catalytic activity. Post-reduction, the hydrochloride salt of 3-amino-4-(ethylamino)benzoic acid precipitates upon cooling, enabling straightforward isolation [5].
While reductive amination is less central to this synthesis, palladium catalysts facilitate alternative routes for ethylamino group installation. For example, Buchwald-Hartwig amination couples aryl halides with ethylamine using palladium ligands (e.g., XPhos) and bases (e.g., Cs2CO3). This method bypasses nitro-group activation, directly forming the C-N bond at the 4-position of benzoic acid derivatives.
However, this approach requires halogenated precursors (e.g., 4-bromobenzoic acid) and inert conditions. Yields range from 65–75% in toluene at 110°C, with catalyst systems such as Pd(OAc)2/XPhos showing superior activity [3].
Solvent polarity and proticity critically influence reaction outcomes:
Mixed solvent systems (e.g., DMF/water) balance solubility and reactivity in multi-step sequences.
Nitration and Substitution:
Hydrogenation:
Table 2: Optimized Reaction Parameters
| Step | Temperature (°C) | Pressure (atm) | Time (h) |
|---|---|---|---|
| Nitration | 0–25 | Ambient | 4–6 |
| SNAr | 100–120 | Ambient | 12–24 |
| Hydrogenation | 90–95 | 1–3 | 6–8 |
Acid-base extraction represents a fundamental purification technique for carboxylic acid derivatives based on their ability to form water-soluble salts under alkaline conditions while remaining largely insoluble in organic solvents as free acids [1]. For 3-Amino-4-(ethylamino)benzoic acid, this technique exploits the dual nature of the compound, containing both amino groups and a carboxylic acid functionality.
The theoretical foundation of acid-base extraction relies on the differential solubility of organic compounds and their ionic forms. Carboxylic acids containing six or more carbons typically exhibit limited water solubility but become highly water-soluble when converted to their conjugate base forms through neutralization with alkaline solutions [1]. This property allows for selective partitioning between aqueous and organic phases during extraction procedures.